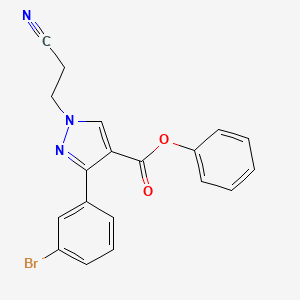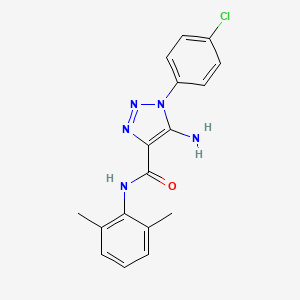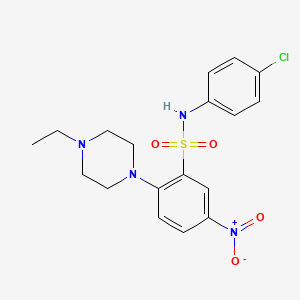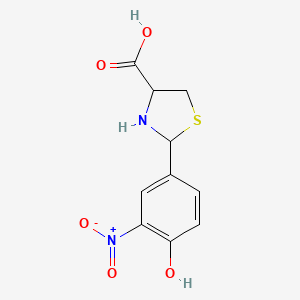
bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate, also known as BTP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. BTP is a type of organophosphorus compound that contains a thiazole ring and a phosphate group. This compound has been synthesized using various methods, and its properties and applications have been extensively studied.
作用機序
The mechanism of action of bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. In the case of its insecticidal and fungicidal properties, bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate is thought to inhibit the activity of acetylcholinesterase and chitin synthase, respectively. In the case of its anticancer properties, bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of acetylcholinesterase and chitin synthase. In vivo studies have shown that bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate can reduce the growth of tumors in mice and improve their survival rates. However, the effects of bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate on human health are not yet fully understood, and further studies are needed to determine its safety and efficacy.
実験室実験の利点と制限
Bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its properties and applications have been extensively studied. bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate is also stable under various conditions, making it suitable for use in different experimental setups. However, bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the scientific research on bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate. One potential direction is to investigate its potential as an insecticide and fungicide, as it has been shown to have promising properties in this area. Another direction is to further study its potential as an anticancer agent, as it has shown promising results in preclinical studies. Additionally, further studies are needed to determine its safety and efficacy in humans and to investigate its potential applications in other fields, such as environmental science and materials science.
In conclusion, Bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate is a chemical compound that has potential applications in various fields, including agriculture, medicine, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed. Further research is needed to determine its safety and efficacy in humans and to investigate its potential applications in other fields.
合成法
Bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate can be synthesized using different methods, including the reaction of 2-mercaptothiazole with bis(3-methylphenyl) chlorophosphate or bis(3-methylphenyl) phosphorochloridate. The reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or toluene. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and reactant stoichiometry.
科学的研究の応用
Bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate has been found to have potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate has been shown to have insecticidal and fungicidal properties, making it a potential alternative to conventional pesticides. In medicine, bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. bis(3-methylphenyl) 1,3-thiazol-2-ylamidophosphate has also been investigated for its potential use as a flame retardant in the manufacturing of various materials.
特性
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2O3PS/c1-13-5-3-7-15(11-13)21-23(20,19-17-18-9-10-24-17)22-16-8-4-6-14(2)12-16/h3-12H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSGGONKNNOVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=NC=CS2)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N2O3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5175622.png)
![4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5175630.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5175633.png)


![2,5-dimethyl-4-(3-{1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5175646.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5175659.png)
![N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5175669.png)

![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B5175696.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B5175716.png)
![1-(3,4-dichlorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175722.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-2-pyridinylbutanamide](/img/structure/B5175736.png)
